molecular formula C31H27N3O2S B2877401 N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-45-1

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No. B2877401
CAS RN: 533865-45-1
M. Wt: 505.64
InChI Key: NPAWTYCKNIQLRH-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide, commonly known as IND-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-based compounds and has shown promising results in various scientific research studies.

Scientific Research Applications

Alzheimer's Disease Research

Research on similar compounds, such as hydrophobic radiofluorinated derivatives, has been applied in Alzheimer's disease studies. These compounds, like [18F]FDDNP, have been used in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This approach facilitates the noninvasive monitoring of pathological developments in Alzheimer’s disease, aiding in diagnostic assessment and the monitoring of responses to experimental treatments (Shoghi-Jadid et al., 2002).

Antiamnestic and Antihypoxic Activities

Compounds with structures incorporating elements like indole and naphthalene have been studied for their antiamnestic (AA) and antihypoxic (AH) activities. These activities are critical in researching cognitive enhancing agents. For example, certain derivatives have shown promising AA and AH activity profiles, suggesting their potential in treating conditions associated with cognitive decline and oxygen deprivation in the brain (Ono et al., 1995).

Biodesulfurization

The desulfurization capability of certain bacteria towards naphtho and indole derivatives represents a significant application in environmental biotechnology. Mycobacterium phlei WU-F1, for instance, has shown the ability to desulfurize naphthothiophene and its derivatives, suggesting the potential of similar compounds in biodesulfurization processes, crucial for cleaning up sulfur-containing pollutants in fossil fuels (Furuya et al., 2001).

Fluorescent Probes for Biological Studies

Indole-based naphthalene derivatives have been utilized as highly selective fluorescent probes for azide ions in biological research. Such probes can be applied for cell imaging, providing insights into cellular processes and the potential for tracking the presence and concentration of specific ions within living cells (Sahana et al., 2012).

Antimicrobial Activity

Derivatives with naphthyl and indole components have been synthesized and evaluated for their antimicrobial properties. These compounds are explored for potential therapeutic applications against various microbial infections, highlighting the chemical versatility and applicability of such compounds in developing new antimicrobial agents (Mahmoud et al., 2017).

properties

IUPAC Name

N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N3O2S/c35-30(34-17-15-23-8-3-5-11-27(23)34)21-37-29-20-33(28-12-6-4-10-26(28)29)18-16-32-31(36)25-14-13-22-7-1-2-9-24(22)19-25/h1-14,19-20H,15-18,21H2,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWTYCKNIQLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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